molecular formula C14H17N3O4 B5608288 N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE

N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE

Cat. No.: B5608288
M. Wt: 291.30 g/mol
InChI Key: LDKDBHQAHLOQDC-OVCLIPMQSA-N
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Description

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-(morpholin-4-yl)acetic acid hydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, while the morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The benzodioxole ring can interact with aromatic amino acids in proteins, while the morpholine moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(MORPHOLIN-4-YL)ACETOHYDRAZIDE is unique due to its combination of a benzodioxole ring and a morpholine moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-14(9-17-3-5-19-6-4-17)16-15-8-11-1-2-12-13(7-11)21-10-20-12/h1-2,7-8H,3-6,9-10H2,(H,16,18)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDBHQAHLOQDC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC(=O)N/N=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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